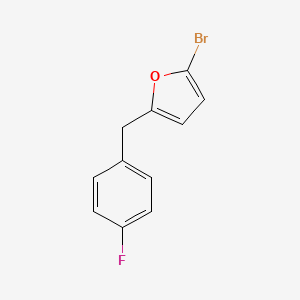

2-bromo-5-(4-fluorobenzyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

154355-81-4 |

|---|---|

Molecular Formula |

C11H8BrFO |

Molecular Weight |

255.08 g/mol |

IUPAC Name |

2-bromo-5-[(4-fluorophenyl)methyl]furan |

InChI |

InChI=1S/C11H8BrFO/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |

InChI Key |

DPQLBSFOSNSPBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 5 4 Fluorobenzyl Furan

Strategies for Furan (B31954) Ring Construction and Functionalization

The furan nucleus is a versatile heterocyclic scaffold found in numerous natural products and serves as a crucial building block in organic synthesis. numberanalytics.comnumberanalytics.com Various methods exist for constructing and functionalizing the furan ring, setting the stage for the subsequent introduction of the bromo and 4-fluorobenzyl substituents.

Common approaches to furan synthesis include cyclization reactions of linear precursors. numberanalytics.com For instance, the Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. While classic, modern methodologies often provide greater control and substrate scope. Transition metal-catalyzed reactions, such as those involving rhodium or cobalt, have emerged as powerful tools for the regioselective synthesis of polysubstituted furans from simple starting materials like alkynes and diazocarbonyls. nih.gov These methods are often favored for their mild reaction conditions and high functional group tolerance. nih.gov

Once the furan ring is formed, its functionalization can be achieved through various reactions. Due to its electron-rich nature, furan readily undergoes electrophilic substitution reactions. numberanalytics.com This reactivity is fundamental to introducing substituents at specific positions on the furan core.

Selective Bromination Techniques for the Furan Core

The introduction of a bromine atom at the 2-position of the furan ring requires a selective bromination strategy. The high electron density of the furan ring makes it susceptible to electrophilic attack, but controlling the regioselectivity is paramount. numberanalytics.com

Direct Bromination Approaches (e.g., N-Bromosuccinimide mediated)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic and heterocyclic compounds. masterorganicchemistry.comnih.gov It serves as a convenient and safer alternative to liquid bromine, providing a low concentration of Br₂ in situ, which can help to avoid over-bromination and side reactions. masterorganicchemistry.com The reaction of furans with NBS typically proceeds via an electrophilic substitution mechanism. masterorganicchemistry.com For many furan derivatives, bromination with NBS occurs preferentially at the α-positions (2- and 5-positions) due to the stabilizing effect of the oxygen atom on the intermediate carbocation. masterorganicchemistry.comlibretexts.org

The choice of solvent and reaction conditions can significantly influence the outcome of NBS bromination. Solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) are commonly employed. researchgate.netnih.gov In some cases, radical initiators can be used to promote allylic or benzylic bromination, but for the bromination of the furan ring itself, polar aprotic conditions are generally preferred to facilitate the electrophilic pathway. masterorganicchemistry.com

| Reagent | Conditions | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | CH₂Cl₂, 40 °C, dark | Furan ring | researchgate.net |

| N-Bromosuccinimide (NBS) | THF | Furan ring | nih.gov |

| N-Bromosuccinimide (NBS) | Ionic liquids | Furan ring | nih.gov |

Regioselective Bromination Pathways

Achieving regioselectivity in the bromination of substituted furans is critical. The directing effect of existing substituents on the furan ring plays a crucial role. Electron-donating groups generally direct bromination to the ortho and para positions relative to themselves. In the context of a 5-substituted furan, the 2-position is highly activated towards electrophilic attack.

Theoretical analyses and experimental evidence have shown that the positional selectivity of electrophilic aromatic bromination can be predicted and controlled. nih.gov For instance, in the synthesis of fraxinellone (B1674054) derivatives, selective bromination of the furan ring was achieved using NBS under controlled conditions, demonstrating the feasibility of targeting a specific position on the furan core. researchgate.net The development of highly regioselective bromination methods is an active area of research, with various brominating agents and catalytic systems being explored to enhance selectivity. nih.gov

Introduction of the 4-Fluorobenzyl Substituent

The final key step in the synthesis of 2-bromo-5-(4-fluorobenzyl)furan is the introduction of the 4-fluorobenzyl moiety at the 5-position of the furan ring. This is typically accomplished through carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-coupling methodologies)

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds. Reactions such as the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, are widely used in the synthesis of biaryl and related structures. numberanalytics.com In the context of synthesizing the target molecule, a plausible strategy would involve the coupling of a 2-bromo-5-(organometallic)furan derivative with a 4-fluorobenzyl halide, or conversely, a 2-bromo-5-halofuran with a 4-fluorobenzyl organometallic reagent.

Another relevant C-C bond-forming reaction is the Fukuyama-Mitsunobu reaction, which can be utilized for the late-stage introduction of benzyl (B1604629) groups. acs.org While the specific application to 2-bromo-5-(4-fluorobenzyl)furan is not explicitly detailed in the provided context, the general principles of these cross-coupling reactions are applicable. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and purity of the desired product.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Reference |

| Suzuki-Miyaura Coupling | Furan boronic acid | Aryl halide | Palladium | numberanalytics.com |

| Fukuyama-Mitsunobu | Thiol | Alcohol | DEAD, PPh₃ | acs.org |

Precursor Synthesis for the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group is introduced using a suitable precursor. Common precursors include 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide or chloride) or 4-fluorobenzylboronic acids and their esters. The synthesis of these precursors is well-established.

For instance, 4-fluorobenzyl alcohol can be synthesized through the reduction of 4-fluorobenzonitrile. google.com This alcohol can then be converted to the corresponding halide using standard halogenating agents. Alternatively, 4-fluorobenzylpiperazine has been synthesized and used as a key fragment in the preparation of various bioactive compounds. nih.gov The synthesis of fluorinated benzyl analogues often involves multi-step sequences starting from commercially available fluorinated aromatic compounds. acs.org For example, 2-bromo-5-fluorobenzotrifluoride (B1268043) has been synthesized in three steps from m-fluorobenzotrifluoride. google.com

The synthesis of N-substituted 2-[5-(4-fluorophenyl)1,3,4-oxadizol-2-yl-sulfanyl]-N-(2-chlorophenyl) acetamide (B32628) involves the use of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, highlighting another synthetic route starting from a fluorinated phenyl derivative. globalscientificjournal.com

| Precursor | Starting Material | Key Reagents | Reference |

| 4-Fluorobenzyl alcohol | 4-Fluorobenzonitrile | Reducing agent | google.com |

| 4-(4-Fluorobenzyl)piperazine | 1-(4-Fluorobenzyl)piperazine | Acyl chloride or carboxylic acid | nih.gov |

| 2-Bromo-5-fluorobenzotrifluoride | m-Fluorobenzotrifluoride | Nitric acid/sulfuric acid, Raney nickel, Cuprous bromide/HBr/NaNO₂ | google.com |

Stereochemical Considerations in Synthesis

In the proposed synthesis via Friedel-Crafts alkylation of furan with a 4-fluorobenzyl halide, the key intermediate, 2-(4-fluorobenzyl)furan, is also achiral. The reaction proceeds through a carbocationic intermediate, which is planar, and its subsequent reaction with the furan ring does not generate a stereocenter.

Similarly, in the subsequent bromination step, the introduction of a bromine atom onto the furan ring does not create a chiral center. Therefore, the synthesis of 2-bromo-5-(4-fluorobenzyl)furan from furan and 4-fluorobenzyl halides is not expected to yield stereoisomeric products, simplifying the purification process.

Should an alternative synthetic route be employed that involves chiral intermediates, for instance, through an asymmetric catalytic process, then stereochemical control would become a critical factor. However, based on the most probable synthetic pathways derived from existing literature for similar compounds, stereochemistry is not a primary concern for the synthesis of this specific target molecule.

Reaction Kinetics and Mechanistic Investigations of Synthetic Pathways

The reaction kinetics and mechanisms for the synthesis of 2-bromo-5-(4-fluorobenzyl)furan can be understood by examining the individual steps of the proposed synthetic route.

The initial Friedel-Crafts alkylation of furan with a 4-fluorobenzyl halide is an electrophilic aromatic substitution reaction. The rate of this reaction is dependent on the concentration of both the furan substrate and the electrophile, as well as the activity of the Lewis or Brønsted acid catalyst. The mechanism involves the generation of a 4-fluorobenzyl carbocation (or a polarized complex with the catalyst), which then attacks the electron-rich furan ring. The furan ring is highly activated towards electrophilic substitution, and the reaction typically proceeds rapidly, even with mild catalysts. pharmaguideline.com The attack can occur at either the C2 or C3 position, but substitution at the C2 position is generally favored due to the greater stabilization of the resulting cationic intermediate.

The subsequent bromination of 2-(4-fluorobenzyl)furan at the C5 position is also an electrophilic aromatic substitution. The 4-fluorobenzyl group at the C2 position is an activating group, further enhancing the nucleophilicity of the furan ring and directing the incoming electrophile to the C5 position. The reaction with a mild brominating agent like N-bromosuccinimide (NBS) likely proceeds through a radical mechanism, especially in the presence of a radical initiator, or via an electrophilic pathway where NBS provides a source of electrophilic bromine. The kinetics would be influenced by factors such as the solvent polarity and the presence of any initiators or catalysts.

Mechanistic studies on the bromination of substituted furans have shown that the reaction is highly regioselective, with the halogen preferentially adding to the most nucleophilic position of the furan ring. The stability of the intermediate Wheland-type complex plays a crucial role in determining the regioselectivity of the substitution.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-bromo-5-(4-fluorobenzyl)furan. This involves a careful selection of reagents, catalysts, solvents, and reaction temperatures for each synthetic step.

For the initial Friedel-Crafts alkylation, the choice of catalyst is critical. While strong Lewis acids like aluminum chloride are common in Friedel-Crafts reactions, they can cause polymerization of the acid-sensitive furan ring. pharmaguideline.com Therefore, milder catalysts such as zinc chloride, iron(III) chloride, or even strong Brønsted acids like phosphoric acid are often preferred. The reaction temperature should be kept low to control the reactivity and minimize side product formation. The molar ratio of the reactants and catalyst also needs to be optimized to achieve high conversion and selectivity.

In the subsequent bromination step, the choice of brominating agent and solvent is paramount. N-Bromosuccinimide (NBS) is a preferred reagent for the monobromination of activated aromatic systems like furans. pharmaguideline.com The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride or dichloromethane to suppress ionic side reactions that could lead to over-bromination or decomposition of the starting material. The reaction temperature is also a key parameter; it is often performed at or below room temperature to ensure high regioselectivity for the C5 position. The addition of a radical scavenger or initiator can be explored to fine-tune the reaction mechanism and improve the yield.

To illustrate the optimization of similar reactions, the following table presents data for the synthesis of related brominated furans, highlighting the impact of different reaction conditions on the yield.

| Precursor | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Ethylfuran | Br₂ | DMF | 20 | 29 | researchgate.net |

| 2-Ethylfuran | NBS | Et₂O | Reflux | 25 | researchgate.net |

| 2-Ethylfuran | NBS | THF | 0 to RT | 12 | researchgate.net |

| 2-Ethylfuran | n-BuLi, DBDMH | THF | -78 to 0 | 54 | researchgate.net |

This data demonstrates that for a similar substrate, the choice of brominating agent and reaction conditions significantly impacts the yield of the desired 2-bromo-5-alkylfuran. A systematic study of these parameters would be necessary to optimize the synthesis of 2-bromo-5-(4-fluorobenzyl)furan.

Chemical Reactivity and Advanced Transformation Studies of 2 Bromo 5 4 Fluorobenzyl Furan

Reactions Involving the Bromine Atom on the Furan (B31954) Ring

The bromine atom attached to the furan ring at the 2-position is a key functional group that enables a variety of chemical transformations. Its reactivity is central to the utility of 2-bromo-5-(4-fluorobenzyl)furan as a building block in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the bromine atom on the furan ring can undergo substitution under specific conditions, often facilitated by a catalyst. These reactions are less common than the metal-catalyzed cross-coupling reactions discussed below but can be a viable pathway for introducing certain nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atom in 2-bromo-5-(4-fluorobenzyl)furan serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-furan with an organoboron reagent, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This method is highly valued for its functional group tolerance and the relatively low toxicity of the boron-containing byproducts. researchgate.netnih.gov For instance, coupling with arylboronic acids can introduce various substituted phenyl groups to the furan ring. rsc.org The efficiency of these reactions can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.govrsc.org

Stille Coupling: The Stille reaction pairs the bromo-furan with an organotin reagent. While effective, the toxicity of organotin compounds has led to a decrease in its use compared to the Suzuki-Miyaura coupling. acs.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. It is known for its high reactivity and ability to form carbon-carbon bonds under mild conditions.

The general scheme for these cross-coupling reactions is depicted below:

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Furans

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted furan |

| Stille | Vinyltributyltin | Pd catalyst | Vinyl-substituted furan |

| Negishi | Organozinc halide | Pd or Ni catalyst | Alkyl- or aryl-substituted furan |

Other Metal-Mediated Transformations

Beyond the classic palladium-catalyzed cross-coupling reactions, other metals can also mediate transformations at the carbon-bromine bond. For example, palladium-catalyzed reactions with alkenylaluminum reagents have been shown to be highly efficient for the synthesis of 2-alkenylbenzo[b]furans from 2-bromobenzo[b]furans, a reaction that could be applicable to 2-bromo-5-(4-fluorobenzyl)furan. rsc.orgnih.govnih.gov These reactions can proceed with high yields and under relatively mild conditions. nih.gov Additionally, palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides provides a method for the synthesis of diaryl sulfides, showcasing the versatility of palladium catalysis in forming various bond types. organic-chemistry.org

Reactivity of the Furan Ring System

The furan ring itself is an electron-rich aromatic system and can participate in a range of reactions, including electrophilic aromatic substitution and cycloadditions.

Electrophilic Aromatic Substitution Reactions

Furan and its derivatives are generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. youtube.com The substitution typically occurs at the C5 position (or C2 if C5 is occupied), as the intermediate carbocation is better stabilized by the oxygen atom. In the case of 2-bromo-5-(4-fluorobenzyl)furan, the 5-position is already substituted, directing incoming electrophiles to other positions on the ring. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. lumenlearning.commasterorganicchemistry.comlibretexts.org The presence of the bromine atom and the 4-fluorobenzyl group will influence the regioselectivity and reactivity of these substitutions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ |

| Bromination | Br₂ / FeBr₃ | Br⁺ |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ |

Cycloaddition Chemistry and Ring Transformations

Furan can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity allows for the construction of complex, three-dimensional structures. Furthermore, furan-fused cyclobutanones can serve as versatile C4 synthons in catalytic [4+2] and [4+4] cycloaddition reactions to form furan-fused lactams. nih.gov These types of transformations open up pathways to novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. nih.gov

Transformations of the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group, while often introduced for its metabolic stability and ability to engage in specific electronic interactions, also offers opportunities for further chemical modification. These transformations can be broadly categorized into interconversions of the benzylic methylene (B1212753) group and derivatization of the aromatic ring.

While direct functional group interconversion of the benzylic CH₂ group in 2-bromo-5-(4-fluorobenzyl)furan is not widely reported, its reactivity can be predicted based on standard organic transformations. Oxidation of the benzylic position to a ketone or alcohol would require careful selection of reagents to avoid competing oxidation of the electron-rich furan ring.

Conversely, reduction of the 4-fluorobenzyl moiety primarily involves the aromatic ring. A notable transformation is the Birch reduction, which employs dissolved metals (like sodium or lithium in liquid ammonia) to partially reduce aromatic rings, yielding non-conjugated dienes. The regioselectivity of this reduction is dictated by the electronic nature of the ring substituents. For the 4-fluorophenyl group, the fluorine atom (an electron-donating group by resonance) would direct the reduction to the ortho and meta positions. This transformation fundamentally alters the planarity and electronic properties of the benzyl group, providing a pathway to analogs with three-dimensional character.

The 4-fluorophenyl ring within the molecule is amenable to further derivatization, primarily through electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing group for EAS, while the large benzyl-furan substituent at position 1 would likely direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The interplay between these directing effects would govern the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring can act as a leaving group in nucleophilic aromatic substitution reactions. This transformation is particularly effective when the ring is activated by strong electron-withdrawing groups. While the furan ring itself is not a strong withdrawing group, SNAr can be facilitated by strong nucleophiles or under specific reaction conditions. For instance, displacement of an aryl fluoride (B91410) with phenoxides has been demonstrated in the synthesis of complex heterocyclic systems. This strategy allows for the introduction of a wide variety of oxygen-, nitrogen-, or sulfur-based nucleophiles, significantly expanding the chemical space around the benzyl moiety.

Development of Novel Derivatization Strategies for Analog Library Creation

The creation of analog libraries from a core scaffold is a fundamental strategy in drug discovery to perform structure-activity relationship (SAR) studies. For 2-bromo-5-(4-fluorobenzyl)furan, the most versatile handle for derivatization is the bromine atom at the C2 position of the furan ring. This position is

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 4 Fluorobenzyl Furan and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For fluorinated compounds like 2-bromo-5-(4-fluorobenzyl)furan, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

The ¹H NMR spectrum of a furan (B31954) derivative provides key information about the protons on the furan ring and the benzyl (B1604629) substituent. chemicalbook.com For a typical furan ring, the protons at the 2 and 5 positions generally appear at different chemical shifts than those at the 3 and 4 positions. chemicalbook.com The presence of a bromine atom and a 4-fluorobenzyl group will further influence these shifts.

The protons on the furan ring of 2-bromo-5-(4-fluorobenzyl)furan are expected to appear as doublets due to coupling with each other. The benzyl CH₂ protons would likely present as a singlet, while the protons on the fluorophenyl ring will exhibit a characteristic splitting pattern due to both proton-proton and proton-fluorine coupling.

Table 1: Representative ¹H NMR Data for Furan and Related Structures

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| Furan | CDCl₃ | H-2/H-5 | 7.435 | m |

| Furan | CDCl₃ | H-3/H-4 | 6.380 | m |

| Furan | DMSO-d₆ | H-2/H-5 | 7.646 | d |

| Furan | DMSO-d₆ | H-3/H-4 | 6.465 | d |

| Data sourced from ChemicalBook. chemicalbook.com |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the furan ring and the 4-fluorobenzyl group are indicative of their electronic environment. The carbon attached to the bromine atom is expected to be shifted to a lower field, while the carbons in the fluorophenyl ring will show splitting due to coupling with the fluorine atom.

Table 2: Representative ¹³C NMR Data for a Substituted Furan Analogue

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| 6-(bromomethyl)-6-(4-fluorophenyl)tetrahydro-2H-pyran-2-one | - | C=O | 170.0 |

| C-Br | 45.0 | ||

| C-F | 163.0 (d, J=248 Hz) | ||

| Note: This data is for an analogue and serves as a representative example. rsc.org Data for 2-bromo-5-(4-fluorobenzyl)furan may vary. |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atom in 2-bromo-5-(4-fluorobenzyl)furan provides direct evidence of its presence and chemical environment. wikipedia.orgazom.com The large chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, making it a valuable tool for structural confirmation. azom.com The fluorine signal in the 4-fluorobenzyl group is expected to appear as a multiplet due to coupling with the adjacent aromatic protons.

For mono-substituted aromatic fluoroorganic compounds, the fluorine substituents on the aromatic ring typically absorb in the region of -100 ppm to -200 ppm. azom.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduyoutube.com For 2-bromo-5-(4-fluorobenzyl)furan, COSY would show correlations between the coupled protons on the furan ring and between the protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.educolumbia.edu This is crucial for assigning the carbon signals of the furan and phenyl rings based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu HMBC is instrumental in piecing together the entire molecular structure by showing, for example, the correlation between the benzylic protons and the furan ring carbons, and between the furan protons and the benzylic carbon.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed structural elucidation of 2-bromo-5-(4-fluorobenzyl)furan can be achieved. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

HRMS is a powerful technique for determining the precise molecular formula of a compound. ethz.chnih.gov For 2-bromo-5-(4-fluorobenzyl)furan, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition (C₁₁H₈BrFO). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be clearly visible in the mass spectrum, providing further evidence for the presence of a bromine atom in the molecule.

LC-MS and GC-MS Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques essential for the identification and quantification of chemical compounds. In the context of 2-bromo-5-(4-fluorobenzyl)furan and its analogues, these methods provide crucial information regarding molecular weight and fragmentation patterns, which aids in structural confirmation and purity assessment.

A European Patent, EP 1422218 B1, describes a synthetic route to 2-bromo-5-(4-fluorobenzyl)furan. googleapis.com In such a synthesis, LC-MS and GC-MS would be instrumental in monitoring the reaction progress and characterizing the final product. The molecular ion peak in the mass spectrum would confirm the successful incorporation of the 4-fluorobenzyl group and the bromine atom.

While specific LC-MS or GC-MS data for 2-bromo-5-(4-fluorobenzyl)furan is not publicly available, analysis of related compounds can provide insights into the expected fragmentation patterns. For instance, in the GC-MS analysis of brominated furan derivatives, characteristic isotopic patterns for bromine (approximately 1:1 ratio for 79Br and 81Br) would be observed in the molecular ion and bromine-containing fragment ions. The fragmentation would likely involve cleavage of the benzyl-furan bond and benzylic fragmentation, yielding ions corresponding to the 4-fluorobenzyl cation and the bromo-furan moiety.

Table 1: Illustrative GC-MS Data for a Related Compound, 5-Bromofurfural

| Feature | Observation |

| Molecular Formula | C₅H₃BrO₂ |

| Molecular Weight | 174.98 g/mol |

| Key Fragmentation Pathways | Loss of CO, loss of Br, formation of furan ring fragments |

This table is illustrative and based on typical fragmentation patterns for similar compounds.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-bromo-5-(4-fluorobenzyl)furan is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the furan ring, the 4-fluorobenzyl group, and the carbon-bromine bond.

The synthesis of various substituted furans has been reported, and their FT-IR spectra provide a basis for predicting the vibrational modes of the target compound. lookchem.com For example, the C-H stretching vibrations of the furan ring are typically observed around 3100 cm⁻¹. The C=C stretching vibrations of the furan ring usually appear in the region of 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring is expected in the 1000-1100 cm⁻¹ range.

The presence of the 4-fluorobenzyl group will introduce additional bands. The aromatic C-H stretching vibrations of the benzene (B151609) ring will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the ring will be in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected around 1200-1250 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for 2-bromo-5-(4-fluorobenzyl)furan

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Furan C-H stretch | ~3100 |

| Aromatic C-H stretch | >3000 |

| Furan C=C stretch | 1500-1600 |

| Aromatic C=C stretch | 1450-1600 |

| C-F stretch | 1200-1250 |

| Furan C-O-C stretch | 1000-1100 |

| C-Br stretch | 500-600 |

This table is predictive and based on characteristic vibrational frequencies of functional groups.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-bromo-5-(4-fluorobenzyl)furan is expected to be influenced by the chromophores present, namely the furan ring and the 4-fluorobenzyl group.

The furan ring itself exhibits absorption in the UV region. The presence of substituents can shift the absorption maxima (λmax) and alter the molar absorptivity. The bromine atom and the 4-fluorobenzyl group will act as auxochromes and chromophores, respectively, influencing the electronic transitions. A study on the synthesis of substituted furans reported UV absorption for a related compound at 218 nm. lookchem.com

The electronic spectrum is anticipated to show π → π* transitions associated with the conjugated π-electron systems of the furan and benzene rings. The presence of the bromine atom, with its lone pairs of electrons, may give rise to n → σ* or n → π* transitions, although these are often weaker and may be masked by the stronger π → π* absorptions.

Table 3: Expected UV-Vis Absorption for 2-bromo-5-(4-fluorobenzyl)furan

| Chromophore | Expected Transition | Approximate λmax (nm) |

| Furan Ring | π → π | ~200-220 |

| Benzene Ring | π → π | ~250-270 |

This table provides an estimation based on the electronic spectra of similar aromatic and heterocyclic compounds.

X-ray Crystallography for Solid-State Structural Analysis

While no crystal structure for 2-bromo-5-(4-fluorobenzyl)furan has been reported in the Cambridge Structural Database, the analysis of related structures, such as 2-bromo-3-aroyl-benzo[b]furans, highlights the utility of the bromo-substituent in directing crystal packing through halogen bonding. nih.govacs.org

A crystal structure of 2-bromo-5-(4-fluorobenzyl)furan would unambiguously confirm the connectivity of the atoms and provide insights into the planarity of the furan ring and the orientation of the 4-fluorobenzyl group relative to the furan ring. This information is invaluable for understanding the structure-property relationships of this compound.

Following a comprehensive search of scientific literature, detailed computational and theoretical studies specifically focused on the compound 2-bromo-5-(4-fluorobenzyl)furan are not available in published research. While studies exist for structurally similar molecules containing furan, bromophenyl, or fluorobenzyl moieties, the explicit data required to populate the requested sections for this specific compound could not be located.

General methodologies for the requested analyses are well-established in computational chemistry:

Quantum Chemical Calculations (DFT, FMO, MEP, NBO): These studies are typically performed using software like Gaussian. A theoretical investigation would involve optimizing the molecular geometry of 2-bromo-5-(4-fluorobenzyl)furan and then calculating its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), mapping the electrostatic potential to identify reactive sites, and analyzing orbital interactions. nih.govmalayajournal.org

Molecular Dynamics (MD) Simulations: MD simulations would be used to explore the conformational flexibility of the molecule over time, particularly the rotation around the single bond connecting the furan ring and the benzyl group. This provides insight into the molecule's behavior in a dynamic environment.

In Silico Molecular Docking: This technique predicts how a molecule might bind to the active site of a protein. For a compound like 2-bromo-5-(4-fluorobenzyl)furan, researchers might dock it against various biological targets, such as enzymes or receptors, to hypothesize its potential pharmacological activity. zsmu.edu.uanih.govnih.govresearchgate.net The binding affinity and specific interactions would be analyzed to assess its potential as an inhibitor or modulator.

However, without specific research dedicated to 2-bromo-5-(4-fluorobenzyl)furan , it is not possible to provide the detailed findings, data tables, and in-depth analysis as requested in the article outline. The scientific community has not yet published this specific information.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 4 Fluorobenzyl Furan

Computational Predictions of Pharmacological Properties and Drug-Likeness (e.g., ADMET profiling)

There is a lack of published data regarding the computational prediction of the pharmacological and drug-likeness properties specifically for 2-bromo-5-(4-fluorobenzyl)furan . In silico ADMET profiling, which is crucial in early-stage drug discovery to predict a compound's pharmacokinetic behavior and potential toxicity, has not been reported for this molecule.

For context, computational studies on other substituted furan (B31954) and benzofuran (B130515) derivatives often employ Density Functional Theory (DFT) and other molecular modeling techniques to predict properties such as:

Lipophilicity (logP): A key indicator of a molecule's ability to cross cell membranes.

Aqueous Solubility (logS): Influences absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: Predicts potential for central nervous system activity.

Cytochrome P450 (CYP) Inhibition: Assesses the likelihood of drug-drug interactions.

Herg Inhibition: Screens for potential cardiotoxicity.

Compliance with Lipinski's Rule of Five: A guideline to evaluate drug-likeness.

Without specific studies on 2-bromo-5-(4-fluorobenzyl)furan , no data table for its predicted ADMET properties can be generated.

Reaction Pathway and Transition State Calculations

Similarly, detailed theoretical investigations into the reaction pathways and transition states involving 2-bromo-5-(4-fluorobenzyl)furan are not available in the surveyed literature. Such studies typically use computational chemistry methods to:

Elucidate the mechanisms of synthetic reactions.

Calculate the activation energies of reaction steps.

Identify and characterize transition state structures.

Predict the thermodynamics and kinetics of chemical transformations.

For example, understanding the reaction pathway for the synthesis of 2-bromo-5-(4-fluorobenzyl)furan or its subsequent reactions, such as Suzuki or Stille couplings at the bromine position, would provide valuable insights for optimizing reaction conditions and yields. However, no such computational analyses have been published.

Biological Activity and Mechanistic Research of 2 Bromo 5 4 Fluorobenzyl Furan and Its Analogues

In Vitro Biological Evaluations

Anticancer Activity and Antiproliferative Effects on Cell Lines

Furan (B31954) derivatives have demonstrated notable potential as anticancer agents, with research highlighting their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Studies on furan-based compounds have revealed their ability to induce cell cycle arrest and apoptosis, positioning them as a promising scaffold for the development of new anticancer drugs. nih.govnih.gov

A series of novel furan-based derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Among the synthesized compounds, pyridine (B92270) carbohydrazide (B1668358) 4 and N-phenyl triazinone 7 exhibited significant cytotoxic activity, with IC₅₀ values of 4.06 and 2.96 μM, respectively. nih.gov Flow cytometric analysis showed that these compounds induced cell cycle arrest at the G2/M phase and led to an accumulation of cells in the pre-G1 phase, suggesting that cell death occurs via an apoptotic cascade. nih.gov

Furthermore, thiazolidinone compounds incorporating a furan moiety have shown moderate to strong antiproliferative activity in human leukemia cell lines in a dose-dependent and cell cycle stage-dependent manner. nih.gov Specifically, compounds 5e and 5f from a synthesized series demonstrated potent anticancer activity. nih.gov The presence and position of electron-donating groups on the substituted aryl ring were found to be crucial for their anticancer properties. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Observed Effects | Reference |

|---|---|---|---|---|

| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | G2/M phase cell cycle arrest, apoptosis | nih.gov |

| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | G2/M phase cell cycle arrest, apoptosis | nih.gov |

| Compound 5e | Human Leukemia | Potent | Cytotoxic, induces apoptosis | nih.gov |

| Compound 5f | Human Leukemia | Potent | Anticancer activity | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic)

The furan nucleus is a key component in many compounds with a broad spectrum of antimicrobial activities. ijabbr.comijrti.orgnih.gov Derivatives of furan have been shown to be effective against various bacterial, fungal, and parasitic pathogens. nih.govnih.govpensoft.net

Antibacterial and Antifungal Activity:

Two new alkylated furan derivatives, 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol (1 ) and 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate (2 ), isolated from an endophytic fungus, displayed significant antifungal and antibacterial activities. Compound 1 was effective against all tested agricultural pathogenic fungi with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 25 µg/mL. nih.gov Both compounds also inhibited the growth of several bacteria with MIC values between 6.3 and 50 µg/mL. nih.gov

Furthermore, a series of 4-(5-aryl-2-furoyl)morpholines and their thio-analogues were synthesized and evaluated for their antimicrobial properties. pensoft.net While the furoylmorpholines generally showed low antimicrobial activity, the nitro-substituted compound 7b exhibited high antifungal activity. pensoft.net The replacement of the carbonyl group with a thiocarbonyl group in these structures led to a significant increase in both antibacterial and antifungal activities. pensoft.net

Psoralen derivatives, which contain a furan ring, have also been investigated for their antifungal activity against plant pathogenic fungi. mdpi.com Certain synthesized compounds showed notable efficacy against Rhizoctonia solani and Botrytis cinerea. mdpi.com

Antiparasitic Activity:

The antiparasitic potential of furanyl N-acylhydrazone derivatives has been demonstrated against Trichomonas vaginalis, the causative agent of trichomoniasis. nih.gov In a study of 12 such derivatives, compounds PFUR 4a and 4b were particularly effective, causing complete parasite death at a concentration of 6.25 µM after 24 hours of exposure, with IC₅₀ values of 1.69 µM and 1.98 µM, respectively. nih.gov These compounds showed a promising selectivity index, indicating low toxicity to host cells. nih.gov

| Compound/Derivative Class | Target Organism(s) | Activity Metric | Key Findings | Reference |

|---|---|---|---|---|

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol (1) | Agricultural pathogenic fungi, Bacteria | MIC: 3.1-25 µg/mL (fungi), 6.3-50 µg/mL (bacteria) | Broad-spectrum activity. | nih.gov |

| 4-(5-(4-nitrophenyl)-2-furoyl)morpholine (7b) | Fungi | High | Nitro group enhances antifungal activity. | pensoft.net |

| 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | Bacteria, Fungi | High | Thiocarbonyl group increases activity. | pensoft.net |

| PFUR 4a | Trichomonas vaginalis | IC₅₀: 1.69 µM | Potent and selective antiparasitic activity. | nih.gov |

| PFUR 4b | Trichomonas vaginalis | IC₅₀: 1.98 µM | Potent and selective antiparasitic activity. | nih.gov |

Enzyme Inhibition Assays (e.g., Tyrosine Kinases, Bcr/Abl Kinase, MbtI)

Furan derivatives have been identified as inhibitors of several key enzymes involved in disease pathogenesis.

Tyrosine Kinase Inhibition: A series of furan-2-yl(phenyl)methanone derivatives were synthesized and showed promising in vitro inhibitory activity against protein tyrosine kinases (PTKs), with some compounds being more potent than the reference compound, genistein. nih.govmdpi.com Specifically, compounds 4a, 4b, 8a, 8c , and 22c exhibited IC₅₀ values of 4.66, 6.42, 5.31, 2.72, and 4.62 μM, respectively, against PTK. mdpi.com Dinaphtho[1,2-b;2',3'-d]furan-7,12-dione derivatives have also demonstrated strong inhibitory activities against receptor tyrosine kinases like EGFR and VEGFR. nih.gov

Bcr/Abl Kinase Inhibition: Bcr-Abl tyrosine kinase inhibitors are a critical therapy for chronic myelogenous leukemia (CML). wikipedia.orgnih.govfrontiersin.org While specific studies on 2-bromo-5-(4-fluorobenzyl)furan are not detailed, the furan scaffold is present in various kinase inhibitors, suggesting its potential for designing new Bcr-Abl inhibitors. The inhibition of BCR-ABL by TKIs has been shown to downregulate the thioredoxin system, leading to increased intracellular reactive oxygen species and apoptosis in CML cells. mdpi.com

MbtI Inhibition: Furan-based compounds have been investigated as inhibitors of salicylate (B1505791) synthase (MbtI), an enzyme essential for mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov A 5-phenylfuran-2-carboxylic acid derivative, compound 1h , was identified as a potent MbtI inhibitor with a Kᵢ of 8.8 µM and antimycobacterial activity (MIC⁹⁹ = 250 µM). nih.govresearchgate.net This suggests that furan derivatives are a promising class for developing new antitubercular agents. nih.govunimi.it

Tyrosinase Inhibition: A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were evaluated as mushroom tyrosinase inhibitors. semanticscholar.org Compound 8 , which has a 2,4-dihydroxyphenyl group, was a particularly potent inhibitor with IC₅₀ values of 0.0433 µM for monophenolase and 0.28 µM for diphenolase activity. semanticscholar.org

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Furan-2-yl(phenyl)methanone derivatives (e.g., 8c) | Protein Tyrosine Kinase (PTK) | IC₅₀: 2.72 µM | More potent than genistein. | mdpi.com |

| 5-phenylfuran-2-carboxylic derivative (1h) | Salicylate Synthase (MbtI) | Kᵢ: 8.8 µM | Potential antitubercular agent. | nih.govresearchgate.net |

| (E)-1-(furan-2-yl)prop-2-en-1-one derivative (8) | Mushroom Tyrosinase | IC₅₀: 0.0433 µM (monophenolase) | Potent tyrosinase inhibitor. | semanticscholar.org |

Receptor Modulation Studies (e.g., Adenosine (B11128) A2A Receptor, Metabotropic Glutamate Receptor 4)

Furan-containing compounds have been designed and synthesized as modulators of various receptors, particularly the adenosine A₂A receptor (A₂AR), which is a target for treating conditions like Parkinson's disease. ijabbr.comnih.gov

A new class of compounds with a 2-amino nicotinonitrile core, where a furan group was found to be beneficial for high affinity to the A₂A adenosine receptor, was synthesized. scilit.com Compounds 39 (LUF6050) and 44 (LUF6080) from this series exhibited high affinity with Kᵢ values of 1.4 nM and 1.0 nM, respectively. scilit.com

Furthermore, novel 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives were designed as dual-acting compounds targeting both the A₂AAR and histone deacetylases for potential antitumor therapy. nih.gov A series of 2-arylbenzoxazoles, some containing a furan moiety, were also identified as potential A₂AR antagonists with micromolar affinity. tandfonline.com

Investigation of Apoptosis Induction and Other Cellular Pathways

The anticancer activity of many furan derivatives is linked to their ability to induce apoptosis and interfere with critical cellular pathways. nih.govnih.gov

In the study of furan-based derivatives against the MCF-7 breast cancer cell line, compounds 4 and 7 were found to induce apoptosis, which was confirmed by annexin-V/PI staining. nih.gov The pro-apoptotic activity was mediated through the intrinsic mitochondrial pathway, as evidenced by a significant increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2. nih.gov These compounds also significantly suppressed tubulin polymerization. nih.gov

Similarly, thiazolidinone derivatives containing a furan moiety were shown to induce apoptosis in human leukemia cells. nih.gov Compound 5e , in particular, was found to be more cytotoxic and effective at inducing apoptosis, as demonstrated by LDH assay, flow cytometric analysis, and DNA fragmentation. nih.gov

Research on furan toxicity has also shed light on its interaction with cellular pathways. Furan is metabolized to a reactive intermediate that can bind to proteins involved in mitochondrial energy production, redox regulation, and protein folding. oup.com This can lead to ATP depletion, oxidative stress, and activation of the unfolded protein response. oup.com

Inhibition of Tubulin Polymerization and EGFR-Tyrosine Kinase Phosphorylation

Research into the anticancer properties of furan-containing compounds has identified tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) signaling as key targets. A series of 2-arylbenzo[c]furan-chalcone hybrids were synthesized and evaluated for their potential to inhibit both tubulin polymerization and EGFR-tyrosine kinase (EGFR-TK) phosphorylation. nih.gov These complex molecules, while differing from the simpler 2-bromo-5-(4-fluorobenzyl)furan , share a core furan structure, suggesting that the furan motif may be a valuable scaffold for developing dual inhibitors.

In this study, several of the synthesized benzo[c]furan-chalcone hybrids demonstrated significant antigrowth effects against the MCF-7 human breast cancer cell line. nih.gov Mechanistic investigations revealed that their cytotoxic effects could be attributed to the induction of apoptosis and the inhibition of tubulin polymerization and/or EGFR-TK phosphorylation. nih.gov

Specifically, certain analogues showed potent inhibition of tubulin polymerization. For instance, compounds 3i and 3j from one series exhibited IC50 values of 5.51 × 10⁻⁵ µM and 8.85 × 10⁻³ µM, respectively, for tubulin polymerization inhibition. nih.gov Another compound, 3o , which features a 2-(4-trifluoromethoxyphenyl) group on the benzofuran (B130515) scaffold, also showed increased inhibitory effects against tubulin polymerization with an IC50 of 1.76 × 10⁻⁴ µM. nih.gov These findings underscore the potential of furan-based structures to interfere with microtubule dynamics, a critical process in cell division.

Furthermore, the study highlighted the potential for some of these compounds to act as dual inhibitors, targeting both tubulin and EGFR. researchgate.net The EGFR signaling pathway is frequently overactive in various cancers, and its inhibition is a validated therapeutic strategy. nih.govnih.gov The ability of furan-containing hybrids to inhibit EGFR-TK phosphorylation suggests a multifaceted approach to cancer therapy. nih.gov

In Vivo Efficacy Studies in Animal Models

Analogues of 2-bromo-5-(4-fluorobenzyl)furan have demonstrated notable efficacy in animal models of infectious diseases, particularly cutaneous leishmaniasis. A study investigating 2-nitrovinylfuran derivatives, which are also 2,5-disubstituted furans, revealed significant antileishmanial activity. The compounds 2-bromo-5-(2-bromo-2-nitrovinyl)-furan (furvina) and 2-bromo-5-(2-methyl-2-nitrovinyl)-furan (UC245) were tested in a murine model of cutaneous leishmaniasis caused by Leishmania amazonensis. Both compounds were found to reduce lesion growth in vivo, with an efficacy comparable to or greater than the standard drug, amphotericin B. rsc.org

In one experiment, mice with early-stage lesions were treated intraperitoneally. The results showed a significant reduction in lesion size in the treated groups compared to the untreated control group. mdpi.com Another experiment on mice with chronic, well-developed lesions also demonstrated the therapeutic potential of these furan derivatives. nih.gov

The following table summarizes the in vivo efficacy of these furan analogues against Leishmania amazonensis in BALB/c mice.

| Compound | Treatment Schedule | Outcome | Reference |

| Furvina | 12-hourly for 14 days | Reduced lesion growth comparable to or higher than amphotericin B | rsc.org |

| UC245 | 12-hourly for 14 days | Reduced lesion growth comparable to or higher than amphotericin B | rsc.org |

| Furvina | 24-hourly for 14 days | Statistically smaller lesion sizes compared to the untreated control group | mdpi.com |

| UC245 | 24-hourly for 14 days | Statistically smaller lesion sizes compared to the untreated control group | mdpi.com |

In the context of biofilm infections, while direct in vivo studies on 2-bromo-5-(4-fluorobenzyl)furan are lacking, research on other brominated furanones provides valuable insights. A study on (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone , a natural product from the alga Delisea pulchra, demonstrated significant inhibition of Escherichia coli biofilm formation. nih.gov This compound was shown to decrease biofilm thickness by 55% and reduce the number of viable cells within the biofilm. nih.gov This suggests that the bromo-furanone scaffold can interfere with bacterial quorum sensing, a key mechanism in biofilm development. nih.govresearchgate.net Although this compound is structurally different from 2-bromo-5-(4-fluorobenzyl)furan , it highlights the potential of brominated furan derivatives in combating biofilm-related infections.

Currently, there is no publicly available information regarding the pharmacokinetic properties, including brain uptake and clearance, of 2-bromo-5-(4-fluorobenzyl)furan or its close analogues in animal models. Further research is required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this class of compounds.

Elucidation of Biological Targets and Molecular Mechanisms of Action

The furan ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been shown to interact with a variety of biological targets. ijabbr.com While the specific molecular targets of 2-bromo-5-(4-fluorobenzyl)furan have not been elucidated, research on its analogues provides clues to its potential mechanisms of action.

As discussed in section 6.1.7, furan-containing chalcones have been shown to inhibit tubulin polymerization and EGFR-TK phosphorylation. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The inhibition of EGFR signaling can block downstream pathways that promote cell proliferation, survival, and migration. nih.gov

In the context of infectious diseases, the mechanism of action of nitrovinylfuran derivatives against Leishmania is not fully understood but is thought to involve the generation of reactive oxygen species or inhibition of essential parasitic enzymes. rsc.org For biofilm inhibition, brominated furanones are known to act as quorum sensing inhibitors, interfering with the intercellular signaling that bacteria use to coordinate biofilm formation. nih.govresearchgate.net

The diverse biological activities reported for furan derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that these compounds can interact with multiple cellular pathways. ijabbr.comresearchgate.net The specific biological targets and molecular mechanisms of 2-bromo-5-(4-fluorobenzyl)furan remain an area for future investigation.

Future Research Directions and Potential Applications in Academic Science

Rational Design and Synthesis of Advanced Analogues

Future research should focus on the rational design and synthesis of advanced analogues of 2-bromo-5-(4-fluorobenzyl)furan to build a comprehensive structure-activity relationship (SAR) profile. The existing structure offers several points for modification. The bromine atom at the 2-position of the furan (B31954) ring is a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. nih.gov Similarly, the 4-fluorobenzyl group can be modified to explore the effects of different substitution patterns on the phenyl ring.

Key synthetic strategies could involve:

Modification of the Furan Core: Introducing substituents at the 3 and 4 positions of the furan ring could modulate the electronic properties and steric profile of the molecule.

Substitution of the Bromine Atom: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to replace the bromine atom with various aryl, heteroaryl, or alkyl groups.

Alteration of the Benzyl (B1604629) Moiety: The fluorine atom on the benzyl ring can be repositioned or replaced with other functional groups to fine-tune the compound's properties. The methylene (B1212753) bridge connecting the furan and phenyl rings can also be elongated or rigidified to explore conformational effects.

A systematic approach to generating a library of analogues will be crucial for identifying compounds with enhanced potency and selectivity.

| Modification Site | Potential Modifications | Synthetic Approach |

| Furan Ring (Position 2) | Aryl, Heteroaryl, Alkyl, Amino groups | Suzuki, Stille, Buchwald-Hartwig coupling |

| Furan Ring (Position 3, 4) | Halogenation, Nitration, Acylation | Electrophilic aromatic substitution |

| Benzyl Ring | Change position of Fluorine (2-, 3-), add other substituents (-OCH3, -CF3) | Start with differently substituted benzyl halides |

| Methylene Bridge | Elongate (e.g., ethylene), Rigidify (e.g., cyclopropane) | Multi-step synthesis from furan and corresponding side chain |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs present in 2-bromo-5-(4-fluorobenzyl)furan suggest potential activity across various therapeutic areas. Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.netutripoli.edu.ly The presence of a fluorinated phenyl ring is a common feature in many central nervous system (CNS) active drugs, suggesting potential applications in neurology. researchgate.net

Future research should involve screening this compound and its analogues against a diverse panel of biological targets. Potential therapeutic areas for investigation include:

Oncology: Many furan-containing compounds exhibit cytotoxic effects against cancer cell lines. guidechem.com

Infectious Diseases: The furan nucleus is present in several antibacterial and antifungal agents. ijabbr.comresearchgate.net

Neuroscience: The lipophilicity and metabolic stability often conferred by fluorine can be advantageous for drugs targeting the CNS. researchgate.net

Inflammatory Diseases: Certain furan derivatives have shown potent anti-inflammatory activity. wisdomlib.org

Integration with High-Throughput Screening and Medicinal Chemistry Platforms

To efficiently explore the therapeutic potential of 2-bromo-5-(4-fluorobenzyl)furan and its derivatives, integration with high-throughput screening (HTS) and modern medicinal chemistry platforms is essential. HTS allows for the rapid screening of a large library of compounds against numerous biological targets, enabling the identification of initial "hits."

Once a hit is identified, a multidisciplinary approach involving medicinal chemists, computational chemists, and biologists will be necessary to optimize the lead compound. This process will involve iterative cycles of design, synthesis, and biological testing to improve potency, selectivity, and pharmacokinetic properties. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of more potent analogues.

Development of Analytical Methods for Biological Matrices

The development of sensitive and reliable analytical methods for the detection and quantification of 2-bromo-5-(4-fluorobenzyl)furan and its metabolites in biological matrices is a prerequisite for preclinical and clinical studies. These methods are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The development of such an assay would involve optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation techniques to ensure accurate and precise measurements in complex biological samples like plasma, urine, and tissue homogenates.

| Analytical Parameter | Proposed Method/Technique | Purpose |

| Separation | Reversed-phase HPLC with a C18 column | To separate the parent compound from metabolites and endogenous interferences. |

| Detection | Triple quadrupole mass spectrometry (MS/MS) | For highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM). |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | To remove interfering substances from biological matrices like plasma or urine. |

| Validation | According to regulatory guidelines (e.g., FDA, EMA) | To ensure the method is accurate, precise, and reliable for its intended purpose. |

Multidisciplinary Research Collaborations for Comprehensive Evaluation

A comprehensive evaluation of 2-bromo-5-(4-fluorobenzyl)furan and its analogues necessitates a collaborative effort among researchers from various scientific disciplines. The complexity of modern drug discovery requires a multidisciplinary approach to address the multifaceted challenges of bringing a new therapeutic agent to the clinic.

Essential collaborations would include:

Medicinal and Synthetic Organic Chemists: For the design and synthesis of novel analogues.

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action.

Pharmacokineticists: To study the ADME properties of the compounds.

Toxicologists: To assess the safety profile of lead candidates.

Computational Chemists: To provide theoretical insights into drug-target interactions and guide lead optimization.

By fostering such collaborations, the academic research community can significantly advance the understanding of this promising chemical scaffold and potentially translate these findings into novel therapeutic agents.

Q & A

Q. What are common synthetic routes for preparing 2-bromo-5-(4-fluorobenzyl)furan in laboratory settings?

A methodological approach involves sequential functionalization of the furan core. First, the 4-fluorobenzyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling using boronic acid derivatives, as seen in structurally similar compounds ). Bromination at the 2-position can then be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Intermediate purification via column chromatography (hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How can researchers optimize purification techniques for 2-bromo-5-(4-fluorobenzyl)furan?

Recrystallization and flash chromatography are standard methods. For instance, highlights the use of low-temperature storage (0–6°C) for brominated furan derivatives to prevent decomposition, suggesting that cooling during recrystallization improves crystal purity. Gradient elution with hexane:ethyl acetate (8:2 to 6:4) effectively separates brominated byproducts .

Q. What spectroscopic methods are used to characterize 2-bromo-5-(4-fluorobenzyl)furan?

- NMR : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm; furan protons at δ 6.5–7.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H] ~ 283.0).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous brominated furans .

Advanced Questions

Q. How can reaction mechanisms for bromination at the 2-position of the furan ring be validated?

Q. How should researchers resolve contradictory data between NMR and X-ray crystallography results?

Contradictions may arise from dynamic effects (e.g., rotational isomers in solution). Strategies include:

- Variable-temperature NMR to assess conformational flexibility.

- Comparing crystallographic data () with computational NMR chemical shift predictions (GIAO method).

- Using 2D NMR (NOESY) to detect spatial correlations absent in static crystal structures .

Q. What computational approaches support the design of derivatives based on 2-bromo-5-(4-fluorobenzyl)furan?

Docking studies (AutoDock Vina) and molecular dynamics simulations predict interactions with biological targets (e.g., enzyme active sites). highlights similar brominated amides in enzyme inhibition studies, suggesting scaffold modifications to enhance binding affinity. QSAR models optimize electronic properties (Hammett constants for substituents) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Stability assays in buffered solutions (pH 1–14) and exposure to HO/UV light are essential. notes that brominated phenols degrade above 40°C, implying thermal sensitivity. Accelerated aging studies (40°C/75% RH) with HPLC monitoring quantify decomposition pathways (e.g., debromination or ring-opening) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Catalyst Optimization : Palladium ligands (XPhos) improve coupling efficiency, reducing unreacted intermediates.

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., di-bromination) by controlling residence time.

- In-line Analytics : FTIR monitors reaction progress, as demonstrated in ’s automated synthesis workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.